molecular formula C17H22N2O5 B8786200 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester

Cat. No. B8786200
M. Wt: 334.4 g/mol
InChI Key: ZLUDVZKXTLBMEI-UHFFFAOYSA-N
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Patent
US07208494B2

Procedure details

This compound was prepared in analogy to Example 3, intermediate e) from 5-ethoxy-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester and trifluoroacetic acid.
[Compound]
Name
intermediate e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:17](C(OC(C)(C)C)=O)[C:9]2=[N:10][CH:11]=[C:12]([O:14][CH2:15][CH3:16])[CH:13]=[C:8]2[CH:7]=1)=[O:5].FC(F)(F)C(O)=O>>[CH2:2]([O:3][C:4]([C:6]1[NH:17][C:9]2=[N:10][CH:11]=[C:12]([O:14][CH2:15][CH3:16])[CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:1]

Inputs

Step One
Name
intermediate e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1=CC=2C(=NC=C(C2)OCC)N1C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=2C(=NC=C(C2)OCC)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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